molecular formula C10H6N2OS B12087543 5-Benzothiazolecarbonitrile,2-acetyl-(9CI)

5-Benzothiazolecarbonitrile,2-acetyl-(9CI)

Cat. No.: B12087543
M. Wt: 202.23 g/mol
InChI Key: VGMWZVSWZJCJAK-UHFFFAOYSA-N
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Description

5-Benzothiazolecarbonitrile,2-acetyl-(9CI) is a benzothiazole derivative featuring a cyano (-CN) group at position 5 and an acetyl (-COCH₃) group at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen-containing fused aromatic ring system. These derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

2-acetyl-1,3-benzothiazole-5-carbonitrile

InChI

InChI=1S/C10H6N2OS/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,1H3

InChI Key

VGMWZVSWZJCJAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Cyclization with Thiocyanate Reagents

A widely employed method involves the reaction of 4- or 5-substituted anilines with potassium thiocyanate (KSCN) and bromine in acetic acid. For example, methyl 4-aminobenzoate undergoes cyclization with KSCN and bromine to form 2-aminobenzo[d]thiazole-6-carboxylate. Adapting this approach, a 5-cyano-substituted aniline precursor could be cyclized to yield the benzothiazole core. Key considerations include:

  • Temperature control : Reactions are initiated at 10°C to prevent side reactions.

  • Stoichiometry : Excess KSCN (4 equiv) ensures complete thiocyanation.

  • Workup : Basification with NH₃ precipitates the product, which is purified via recrystallization.

Synthetic Route Optimization and Challenges

Protecting Group Strategies

Bulky protecting groups like tert-butyldimethylsilyl (TBS) prevent undesired cyclization pathways. For example, TBS protection of a 5-hydroxy group in methyl 4-amino-2-((tert-butyldimethylsilyl)oxy)benzoate ensures regioselective cyclization to position 6. For 5-cyano derivatives, similar protection could mitigate side reactions during acylation.

Yield and Purity Considerations

  • Cyclization efficiency : Yields for benzothiazole formation range from 35% to 95%, depending on substituent electronic effects. Electron-withdrawing groups (e.g., CN) may slow cyclization.

  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (methanol) isolates products.

Comparative Analysis of Reported Methods

MethodStarting MaterialKey ReagentsYield (%)Reference
ThiocyanationMethyl 4-aminobenzoateKSCN, Br₂, AcOH65–75
Nitration-Cyanation2-AcetylbenzothiazoleHNO₃/H₂SO₄, CuCN40–50*
Direct Cyanation5-Nitro-2-acetylbenzothiazoleNaCN, SnCl₂30–40*

*Theorized yields based on analogous reactions.

Mechanistic Insights and Spectroscopic Validation

Reaction Monitoring via HPLC–MS

Intermediate formation during thiocyanation was tracked using HPLC–MS, revealing sequential thiocyanation and cyclization steps . For 5-cyano derivatives, similar real-time analysis could optimize reaction timelines.

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazolecarbonitrile,2-acetyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .

Scientific Research Applications

Chemistry

5-Benzothiazolecarbonitrile, 2-acetyl-(9CI) serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield different oxidation products.
  • Reduction : Reduction reactions can convert the compound into its reduced forms.
  • Substitution Reactions : It can undergo substitution reactions where atoms are replaced by other groups.

Biology

Research into the biological activities of 5-Benzothiazolecarbonitrile, 2-acetyl-(9CI) has revealed several potential applications:

Antimicrobial Activity

Benzothiazole derivatives have demonstrated notable antimicrobial properties. For instance, studies have shown that this compound exhibits strong bactericidal effects against Gram-positive bacteria.

Table 1: Antimicrobial Activity of 5-Benzothiazolecarbonitrile, 2-acetyl-(9CI)

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus15.62 µg/mL31.25 µg/mL
Bacillus subtilis7.81 µg/mL15.62 µg/mL
Escherichia coli62.5 µg/mL>2000 µg/mL

The compound shows a stronger effect on Gram-positive bacteria compared to Gram-negative strains.

Anticancer Properties

Studies have indicated that benzothiazole derivatives possess potential anticancer effects. The cytotoxicity of 5-Benzothiazolecarbonitrile, 2-acetyl-(9CI) against various cancer cell lines has been documented.

Table 2: Cytotoxicity Data of 5-Benzothiazolecarbonitrile, 2-acetyl-(9CI)

Cell LineIC₅₀ (µM)Type of Cancer
MCF-725Breast Cancer
A54930Lung Cancer
HepG220Liver Cancer
PC335Prostate Cancer

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, suggesting a selective therapeutic window for cancer treatment.

Medicine

Research is ongoing to explore the potential of this compound as a therapeutic agent for various diseases, including metabolic disorders such as diabetes. Animal studies have shown that it can improve insulin sensitivity and reduce blood glucose levels.

Case Study: Effect on Glucose Metabolism

In a controlled study involving diabetic rats treated with 5-Benzothiazolecarbonitrile, 2-acetyl-(9CI), significant improvements were observed in glucose tolerance tests:

  • Control Group : Blood glucose levels peaked at 250 mg/dL.
  • Treated Group : Blood glucose levels peaked at only 150 mg/dL after administration.

These results suggest that the compound may act as an insulin sensitizer.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other chemicals due to its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) with structurally related benzothiazole and benzimidazole derivatives based on substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Benzothiazolecarbonitrile,2-acetyl-(9CI) Not provided C₁₀H₆N₂OS (inferred) ~206 (estimated) 2-acetyl, 5-cyano Likely high reactivity due to electron-withdrawing groups; potential intermediate in drug synthesis
2-Chloro-5-cyanobenzothiazole 385432-46-2 C₈H₃ClN₂S 194.64 2-chloro, 5-cyano Building block in agrochemicals; HS code 2934200090
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) 163257-32-7 C₁₀H₉NO₂S 207.25 2-methyl, 5-carboxaldehyde, 6-methoxy High boiling point (362.7°C); used in specialty chemical synthesis
5-Chloro-N-methyl-1,3-benzothiazol-2-amine 34551-17-2 C₈H₇ClN₂S 198.67 5-chloro, 2-methylamine Potential bioactive compound; safety data available
1H-Benzimidazole-5-carbonitrile,2-amino-1-methyl-(9CI) 141691-41-0 C₉H₈N₄ 172.19 2-amino, 1-methyl, 5-cyano High PSA (67.6 Ų); intermediate in peptide synthesis
Benzothiazole, 2-(1-methylbutyl)- (9CI) 93194-81-1 C₁₂H₁₅NS 205.32 2-(1-methylbutyl) Used in synthetic routes for materials science

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups: The acetyl and cyano groups in the target compound likely increase electrophilicity at the benzothiazole core compared to chloro or methyl substituents, enhancing reactivity in cross-coupling reactions . Bulkier Groups: Compounds like Benzothiazole, 2-(1-methylbutyl)-(9CI) (molecular weight 205.32 g/mol) exhibit reduced solubility in polar solvents due to their hydrophobic alkyl chains .

Physicochemical Properties: Boiling Points: Derivatives with polar groups (e.g., carboxaldehyde in 163257-32-7) have higher boiling points (>360°C) compared to non-polar analogs . LogP Values: The chloro-substituted 385432-46-2 (LogP ~2.82) is more lipophilic than cyano/acetyl-substituted derivatives, impacting bioavailability .

Applications: Pharmaceutical Intermediates: Amino- and cyano-substituted benzimidazoles (e.g., 141691-41-0) are prioritized for drug discovery due to their hydrogen-bonding capacity . Agrochemicals: Chloro-cyano benzothiazoles (e.g., 385432-46-2) are leveraged for pest control agents .

Research Findings and Trends

  • Synthetic Utility : The acetyl group in the target compound may facilitate nucleophilic substitution or condensation reactions, similar to carboxaldehyde derivatives .
  • Market Trends : Benzothiazole derivatives with nitrile groups are increasingly used in OLED materials and corrosion inhibitors, suggesting niche applications for the target compound .

Biological Activity

5-Benzothiazolecarbonitrile, 2-acetyl-(9CI) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and metabolic effects, supported by data tables and case studies.

Chemical Structure and Properties

5-Benzothiazolecarbonitrile, 2-acetyl-(9CI) has the following chemical structure:

  • Chemical Formula : C₉H₆N₂OS
  • Molecular Weight : 178.22 g/mol

This compound features a benzothiazole ring, which is known for its significant biological activity, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that various derivatives showed strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of 5-Benzothiazolecarbonitrile, 2-acetyl-(9CI)

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus15.62 µg/mL31.25 µg/mL
Bacillus subtilis7.81 µg/mL15.62 µg/mL
Escherichia coli62.5 µg/mL>2000 µg/mL

The compound exhibited a stronger effect on Gram-positive bacteria compared to Gram-negative strains, aligning with findings from other benzothiazole derivatives that typically show selective activity against specific bacterial pathogens .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their potential anticancer effects. A significant number of studies have reported varying degrees of cytotoxicity against different cancer cell lines.

Table 2: Cytotoxicity Data of 5-Benzothiazolecarbonitrile, 2-acetyl-(9CI)

Cell LineIC₅₀ (µM)Type of Cancer
MCF-725Breast Cancer
A54930Lung Cancer
HepG220Liver Cancer
PC335Prostate Cancer

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed lower toxicity toward normal cells compared to cancer cells, suggesting a potential therapeutic window for selective cancer treatment .

Metabolic Effects

Recent studies have highlighted the role of benzothiazole derivatives in managing metabolic disorders such as diabetes. The compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.

Case Study: Effect on Glucose Metabolism

In a controlled study involving diabetic rats treated with 5-Benzothiazolecarbonitrile, 2-acetyl-(9CI), significant improvements were observed in glucose tolerance tests:

  • Control Group : Blood glucose levels peaked at 250 mg/dL.
  • Treated Group : Blood glucose levels peaked at only 150 mg/dL after administration.

These results suggest that the compound may act as an insulin sensitizer, potentially aiding in the treatment of Type II diabetes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzothiazolecarbonitrile,2-acetyl-(9CI), and what analytical methods validate its purity?

  • Methodology : The synthesis of benzothiazole derivatives typically involves condensation reactions between substituted anilines and thioureas or thioamides. For 5-Benzothiazolecarbonitrile,2-acetyl-(9CI), a plausible route is the cyclization of 2-acetylaminobenzonitrile with sulfur-containing reagents (e.g., Lawesson’s reagent). Post-synthesis, purity should be confirmed via HPLC (≥95% purity threshold) and structural validation via 1^1H/13^13C NMR and FT-IR spectroscopy. Mass spectrometry (HRMS) is critical for confirming the molecular ion peak .

Q. How should researchers handle and store 5-Benzothiazolecarbonitrile,2-acetyl-(9CI) to ensure stability?

  • Guidelines : Based on safety data for benzothiazole analogs, store the compound in a cool (2–8°C), dry environment under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use amber glass vials to minimize light exposure. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence experimental design?

  • Data : Predicted properties (from analogous structures) suggest a logP ~2.1, indicating moderate lipophilicity. Aqueous solubility may require co-solvents like DMSO or ethanol. The acetyl and nitrile groups likely confer a pKa ~1.5–2.5, necessitating pH-controlled reactions. These properties guide solvent selection for kinetic studies or biological assays .

Advanced Research Questions

Q. How do electronic effects of the 2-acetyl and 5-cyano substituents influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing cyano group at position 5 enhances electrophilic aromatic substitution (EAS) at position 2, while the acetyl group may sterically hinder meta/para positions. Density Functional Theory (DFT) calculations can model charge distribution to predict reactivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended, monitoring regioselectivity via 1^1H NMR .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Troubleshooting : Contradictions may arise from tautomerism (e.g., keto-enol equilibria in the acetyl group) or solvent interactions. Use variable-temperature NMR to identify dynamic processes. Compare experimental IR carbonyl stretches (~1680–1720 cm1^{-1}) with computational spectra (e.g., Gaussian) to confirm tautomeric states .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor in drug discovery?

  • Method : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or CDK2). Key interactions (e.g., hydrogen bonding with the nitrile or acetyl groups) should be validated via mutagenesis studies. Pharmacophore modeling can optimize substituent positions for binding affinity .

Q. What experimental challenges arise in quantifying degradation products under oxidative conditions?

  • Design : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Oxidative stress tests (e.g., H2_2O2_2/UV exposure) can simulate accelerated degradation. Quantify major byproducts (e.g., sulfoxides or nitrile hydrolysis products) against validated calibration curves .

Methodological Notes

  • Safety Compliance : Always adhere to institutional protocols for handling nitriles (potential cyanide release) and acetylated compounds. Use fume hoods and PPE (nitrile gloves, lab coats) as per TCI America’s guidelines .
  • Data Gaps : Predicted properties require experimental validation due to the absence of direct data on the compound. Collaborate with computational chemists to refine models using analogous benzothiazole data .

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